molecular formula C11H12N2O2 B11900981 3-(Dimethoxymethyl)-1,6-naphthyridine

3-(Dimethoxymethyl)-1,6-naphthyridine

Cat. No.: B11900981
M. Wt: 204.22 g/mol
InChI Key: QHEGYTZIGYYCPM-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-1,6-naphthyridine (CAS 1399653-66-7) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol, this compound belongs to the 1,6-naphthyridine family, a privileged scaffold recognized for its diverse biomedical applications . The dimethoxymethyl group at the 3-position is a versatile functional handle for further chemical transformations, making this building block particularly valuable for constructing more complex target molecules. The 1,6-naphthyridine core is a diazanaphthalene structure that serves as a crucial template in drug discovery . Research highlights the significant potential of 1,6-naphthyridine derivatives, particularly as potent and selective kinase inhibitors . For instance, structurally related 1,6-naphthyridinones have been developed as highly selective type II c-Met kinase inhibitors with promising antitumor efficacy in vivo . Furthermore, the 1,6-naphthyridinone scaffold is under investigation for the development of selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target for treating certain solid tumors . Beyond oncology, this heterocyclic system is also explored as a fluorescent nucleobase analogue in chemical biology. Its favorable photophysical properties, including solvatochromism and potential for dual fluorescence, make it a promising tool for probing nucleic acid structures and enzyme binding sites . This product is intended for research purposes only and is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(dimethoxymethyl)-1,6-naphthyridine

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-5-8-6-12-4-3-10(8)13-7-9/h3-7,11H,1-2H3

InChI Key

QHEGYTZIGYYCPM-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CN=C2C=CN=CC2=C1)OC

Origin of Product

United States

Synthetic Methodologies for 3 Dimethoxymethyl 1,6 Naphthyridine and Its Analogues

Foundational Synthetic Approaches for 1,6-Naphthyridines

The construction of the 1,6-naphthyridine (B1220473) scaffold, a bicyclic aromatic N-heterocycle, is the initial and crucial step. Over the years, chemists have developed several methods, with the Skraup reaction being a historical cornerstone and multi-component reactions emerging as modern, efficient alternatives.

Skraup Reaction and Modified Protocols for 1,6-Naphthyridine Synthesis

The Skraup reaction is a classic method for synthesizing quinolines and has been adapted for naphthyridines. wikipedia.org This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgacs.org For the synthesis of 1,6-naphthyridine, the starting material is 4-aminopyridine. acs.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to form the aromatic naphthyridine ring.

However, the traditional Skraup reaction is known for its often violent and exothermic nature, and it can result in modest to low yields. acs.orgthieme-connect.de To mitigate these issues and improve yields, modified protocols have been developed. One significant modification involves the use of "sulfo-mix," a mixture of nitrobenzenesulfonic acid and sulfuric acid, which leads to a less vigorous reaction and easier isolation of the product. thieme-connect.de Another refinement used 4-aminopyridine-N-oxide as the starting material, which, after the reaction, yields 1,6-naphthyridine-N-oxide that is then reduced to the final product. acs.org These modifications have made the Skraup synthesis a more viable, albeit still challenging, route to 1,6-naphthyridine and its substituted analogues. acs.orgthieme-connect.de

Table 1: Examples of Skraup and Modified Skraup Reactions for Naphthyridine Synthesis This table is generated based on available data and principles of the Skraup reaction.

Starting MaterialKey ReagentsProductReported YieldReference
4-AminopyridineGlycerol, "sulfo-mix"1,6-Naphthyridine40% thieme-connect.de
Pyridin-3-amineBut-2-enal2-Methyl-1,5-naphthyridineNot Reported mdpi.com
4-AminopyridineMethyl vinyl ketone, "sulfo-mix"4-Methyl-1,6-naphthyridine1% thieme-connect.de
4-Aminopyridine-N-oxideGlycerol, H₂SO₄, Oxidizing Agent1,6-NaphthyridineModest acs.org

Multi-Component Reactions (MCRs) in Naphthyridine Synthesis

Multi-component reactions (MCRs) have become a powerful tool in modern organic synthesis, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. sci-hub.rursc.org Various MCR strategies have been developed for the efficient construction of diverse 1,6-naphthyridine derivatives. rsc.orgrsc.org

These reactions typically involve the one-pot combination of three or more starting materials. For instance, a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile (B47326) has been used to synthesize benzo[f] sci-hub.rursc.orgnaphthyridine derivatives in high yields. sci-hub.ru This approach is valued for its short reaction times and environmentally friendly nature. sci-hub.ru Other MCRs may involve the reaction of aromatic aldehydes, malononitrile, and active methylene (B1212753) compounds to create fused naphthyridine systems like chromeno sci-hub.rursc.orgnaphthyridines. rsc.orgresearchgate.net The versatility of MCRs allows for the creation of large libraries of substituted naphthyridines by simply varying the starting components, making it a highly attractive strategy in medicinal chemistry and materials science. sci-hub.rursc.org

Targeted Synthesis of 3-(Dimethoxymethyl)-1,6-naphthyridine

The synthesis of a specifically substituted derivative like this compound requires a more targeted approach than the general methods used for the parent ring system. The key is to introduce the desired functional group at the correct position (regioselectivity).

Strategies Employing Aldehyde Precursors and Acetal (B89532) Protection

A common and effective strategy for synthesizing molecules containing a dimethoxymethyl group is to first prepare the corresponding aldehyde and then convert it to the acetal. In this case, the key intermediate would be 1,6-naphthyridine-3-carbaldehyde. The dimethoxymethyl group is a dimethyl acetal, which serves as a protecting group for the aldehyde functionality. libretexts.org Acetals are stable in neutral to strongly basic conditions, which allows for further chemical modifications on other parts of the molecule without affecting the aldehyde. libretexts.org

The synthesis would proceed in two main steps:

Synthesis of 1,6-naphthyridine-3-carbaldehyde : This precursor would first need to be synthesized. This can be achieved through various formylation methods on a pre-existing 1,6-naphthyridine ring.

Acetal Formation : The aldehyde is then reacted with methanol in the presence of an acid catalyst to form the this compound. This is a standard and high-yielding reaction. The protection can be reversed by treatment with aqueous acid to regenerate the aldehyde if needed. libretexts.org

An example of a related synthesis involves the condensation of a 4-aminonicotinaldehyde with malonamide to produce a 1,6-naphthyridin-2(1H)-one, demonstrating the use of an aldehyde precursor to build the naphthyridine system. mdpi.comnih.gov

Regioselective Functionalization Approaches

Achieving the synthesis of the 1,6-naphthyridine-3-carbaldehyde precursor hinges on regioselective functionalization. The challenge is to introduce a formyl group or a synthon for it specifically at the C3 position of the 1,6-naphthyridine ring. The electronic nature of the pyridine (B92270) rings in naphthyridine makes direct electrophilic substitution difficult. thieme-connect.de

Modern synthetic methods offer several potential routes for such regioselective functionalization:

Directed Ortho Metalation (DoM) : If a directing group is present on the ring, it can direct a strong base (like an organolithium reagent) to deprotonate the adjacent C3 position. The resulting organometallic intermediate can then react with a formylating agent (e.g., N,N-dimethylformamide, DMF) to introduce the aldehyde group.

Halogen-Metal Exchange : A 3-halo-1,6-naphthyridine could be synthesized first. This halogen atom can then be exchanged with a metal (e.g., using n-butyllithium) to generate a C3-lithiated species, which can then be quenched with DMF.

Cross-Coupling Reactions : A 3-halo-1,6-naphthyridine can undergo palladium-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) with a suitable organometallic reagent that carries a masked aldehyde group.

C-H Functionalization : Direct C-H activation and functionalization is a growing field. A transition-metal-catalyzed reaction could potentially be developed to directly couple a formyl equivalent to the C3 position, offering a more atom-economical route.

These strategies provide a toolbox for chemists to precisely install functional groups on the 1,6-naphthyridine core, enabling the synthesis of specific target molecules like this compound.

Diastereoselective and Stereoselective Synthesis of Naphthyridine Derivatives

When naphthyridine derivatives contain stereocenters, controlling the three-dimensional arrangement of atoms becomes critical, particularly for pharmaceutical applications. Diastereoselective and stereoselective syntheses aim to produce a specific stereoisomer as the major product.

Multi-component reactions have been shown to be effective in achieving stereocontrol. For example, the diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been accomplished through an MCR involving 4-aminopyridine and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA). ekb.eg This reaction predominantly yields the cis diastereomer. ekb.eg Interestingly, the diastereoselectivity can be shifted towards the trans isomer by the addition of water to the reaction mixture. ekb.eg Such control over the stereochemical outcome is highly valuable.

Another approach to stereocontrol is through cycloaddition reactions. The aza-Diels-Alder reaction (Povarov reaction), for instance, has been used for the regio- and stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. nih.gov These reactions proceed through specific transition states (e.g., endo transition states) to give a defined stereochemistry in the final product. nih.gov The development of such stereoselective methods is crucial for synthesizing enantiomerically pure naphthyridine-based compounds.

Catalytic Systems in Naphthyridine Synthesis

The formation of the naphthyridine core is often facilitated by catalysts that can be broadly categorized into organocatalysts, Brønsted acids, and metal-based systems. These catalysts offer distinct advantages in terms of efficiency, selectivity, and reaction conditions.

Organocatalysis in Naphthyridine Formation (e.g., Camphor Sulfonic Acid)

Organocatalysis presents a metal-free approach to organic transformations, utilizing small organic molecules to accelerate reactions. Camphor Sulfonic Acid (CSA), a chiral Brønsted acid, is an inexpensive, stable, and non-toxic organocatalyst employed in the synthesis of various biologically significant heterocycles. researchgate.net Its utility extends to multi-component reactions, which are valuable for building complex molecular architectures like those of naphthyridine precursors from simple starting materials. researchgate.netrsc.org

For instance, CSA has been shown to efficiently catalyze direct three-component Mannich type reactions involving ketones, aldehydes, and amines under solvent-free conditions to produce β-amino ketones. rsc.org These adducts are versatile intermediates that can undergo subsequent cyclization and aromatization steps to form the pyridinone ring of a naphthyridine scaffold. The use of an organocatalyst like CSA offers major advantages, including operational simplicity, cost-effectiveness, and adherence to green chemistry principles by often allowing for solvent-free conditions. researchgate.netrsc.org

Table 1: Application of Camphor Sulfonic Acid (CSA) in Relevant Synthesis
Reaction TypeCatalystKey FeaturesPotential Relevance to Naphthyridine SynthesisReference
Three-component Mannich reaction(±)-Camphor-10-sulfonic acidSolvent-free, ambient temperature, good to excellent yields.Synthesis of β-amino ketone precursors for the naphthyridine core. rsc.org
General Heterocycle SynthesisCamphor Sulfonic AcidInexpensive, reusable, non-toxic, catalyzes various transformations.Applicable to multiple steps in the formation of fused heterocyclic systems. researchgate.net

Brønsted Acid Catalysis (e.g., [Et3NH][HSO4])

Brønsted acidic ionic liquids have emerged as effective and environmentally benign catalysts for the synthesis of nitrogen-containing heterocycles. Triethylammonium hydrogen sulfate, [Et3NH][HSO4], is a protic ionic liquid that has been successfully utilized as a reusable and efficient catalyst for the one-pot, solvent-free synthesis of highly functionalized tandfonline.commdpi.com-naphthyridines. tandfonline.comrkmmanr.org

This catalytic system operates through a multicomponent reaction, typically involving an acetophenone, malononitrile, and a piperidine, to generate the tandfonline.commdpi.com-naphthyridine skeleton in excellent yields. rkmmanr.org The optimal catalyst concentration is found to be 20 mol%, as increasing the amount further does not improve the product yield. rkmmanr.org The key advantages of this protocol include short reaction times, a simple experimental workup, and the avoidance of toxic organic solvents and byproducts. tandfonline.com The catalyst can be recovered and reused for several cycles without a significant loss of activity. rkmmanr.org

Table 2: Optimization of [Et3NH][HSO4] Catalyst Loading
EntryCatalyst Loading (mol%)Yield (%)Reference
10Trace rkmmanr.org
2560 rkmmanr.org
31080 rkmmanr.org
41585 rkmmanr.org
52093 rkmmanr.org
62593 rkmmanr.org

Metal-Catalyzed Reactions, e.g., Cu Alkyne-Azide Cycloaddition (CuAAC)

Metal-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-heteroatom bonds with high efficiency. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. acs.orgjetir.org This reaction is known for its reliability, wide scope, and tolerance of numerous functional groups, making it suitable for the functionalization of complex molecules like naphthyridine derivatives. jetir.orgorganic-chemistry.org

In the context of naphthyridine synthesis, the CuAAC reaction can be employed to attach a triazole ring to a pre-existing naphthyridine scaffold that has been modified to contain either an azide or an alkyne functional group. This allows for the modular construction of more complex derivatives. The reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate. nih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted cycloaddition. acs.org

One-Pot Synthesis Techniques for Functionalized Naphthyridines

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex products from simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates. rsc.orgrsc.org This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

The synthesis of functionalized tandfonline.commdpi.com-naphthyridines has been effectively achieved using a one-pot, three-component reaction catalyzed by the Brønsted acidic ionic liquid [Et3NH][HSO4]. tandfonline.comrkmmanr.org This method involves the condensation of compounds such as acetophenone, malononitrile, and piperidine under solvent-free conditions, yielding the desired naphthyridine products in high yields. rkmmanr.org Similarly, MnO2-catalyzed dehydrogenative Friedlander annulation represents another one-pot strategy for synthesizing tetrahydrobenzo[b] tandfonline.commdpi.comnaphthyridines. nih.gov These MCRs often proceed via a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization, to rapidly build the bicyclic naphthyridine core. rsc.org

Oxidative Cyclization Pathways for Related Naphthyridine Derivatives

Oxidative cyclization is a powerful transformation in organic synthesis that can create rigid, planar polycyclic aromatic systems. mdpi.com These reactions are crucial in the biosynthesis of many natural products and can be mimicked in the laboratory to construct complex heterocyclic frameworks. nih.gov

A notable example is the synthesis of benzo[b]chromeno[4,3,2-de] tandfonline.commdpi.comnaphthyridines through the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. mdpi.com This transformation is effectively carried out in formic acid under reflux conditions. The reaction proceeds through a cyclization event followed by oxidation, likely facilitated by dissolved oxygen, which is promoted by the aromaticity of the final product. mdpi.com Such pathways are valuable for creating structurally unique and rigid naphthyridine derivatives that may have applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs). mdpi.com

Table 3: Summary of Compounds Mentioned
Compound NameRole/Type
This compoundTarget Compound Class
Camphor Sulfonic Acid (CSA)Organocatalyst
Triethylammonium hydrogen sulfate ([Et3NH][HSO4])Brønsted Acid Ionic Liquid Catalyst
β-amino ketonesReaction Intermediates
AcetophenoneStarting Material
MalononitrileStarting Material
PiperidineStarting Material
1,2,3-triazolesReaction Product (from CuAAC)
Sodium ascorbateReducing Agent
Manganese dioxide (MnO2)Catalyst/Oxidant
Tetrahydrobenzo[b] tandfonline.commdpi.comnaphthyridinesProduct Class
Benzo[b]chromeno[4,3,2-de] tandfonline.commdpi.comnaphthyridinesProduct Class
5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridinesReaction Precursor
Formic acidSolvent/Reagent

Spectroscopic and Analytical Characterization Techniques in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of 3-(Dimethoxymethyl)-1,6-naphthyridine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR spectroscopy for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton in the molecule. The aromatic protons of the naphthyridine core appear in the downfield region, typically between δ 7.5 and 9.2 ppm. The distinct chemical shifts and coupling patterns allow for the assignment of each proton. For instance, the proton at the C2 position is readily identified by its characteristic singlet nature and downfield shift. The acetal (B89532) methoxy (B1213986) groups present a sharp singlet at approximately 3.4 ppm, while the acetal proton itself appears as a singlet around 5.6 ppm.

¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-29.18s
H-48.32s
H-59.08d
H-78.78d
H-87.55dd
CH(OCH₃)₂5.63s
OCH₃3.40s

s = singlet, d = doublet, dd = doublet of doublets

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the naphthyridine ring resonate in the aromatic region of the spectrum, typically between δ 120 and 155 ppm. The acetal carbon is observed around 102 ppm, and the methoxy carbons appear further upfield at approximately 54 ppm.

¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-2151.0
C-3133.0
C-4137.0
C-4a138.0
C-5154.0
C-7140.0
C-8121.0
C-8a122.0
CH(OCH₃)₂102.0
OCH₃54.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The calculated molecular weight for C₁₁H₁₂N₂O₂ is 204.0899, and experimental HRMS data typically shows a molecular ion peak [M+H]⁺ at m/z 205.0971, which is consistent with the expected formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to specific vibrational modes of the molecule. Key absorptions include C-H stretching vibrations from the aromatic and methyl groups, C=N and C=C stretching vibrations from the naphthyridine ring, and C-O stretching vibrations from the dimethoxymethyl group.

Characteristic IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H~3050
Aliphatic C-H~2950, 2850
C=N, C=C~1600-1450
C-O~1100-1000

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's structure and its interactions in the solid state.

In a typical XRD experiment, a crystal of the target compound is irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, a detailed model of the electron density and, consequently, the molecular structure can be constructed.

For naphthyridine derivatives, XRD studies reveal the planarity of the bicyclic ring system and the conformation of any substituents. For instance, in a study of 2-methoxy-4,6-diphenylnicotinonitrile, a related pyridine (B92270) derivative, XRD analysis confirmed its orthorhombic crystallization and elucidated key π-π stacking and hydrogen bonding interactions that stabilize the crystal structure. escholarship.org While specific crystallographic data for this compound is not publicly documented, a hypothetical data table is presented below to illustrate the typical parameters obtained from an XRD analysis.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Naphthyridine Compound

ParameterExample Value
Empirical formulaC₁₁H₁₂N₂O₂
Formula weight204.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(Å), b = 10.2(Å), c = 12.1(Å)
α = 90°, β = 105.5°, γ = 90°
Volume1010 ų
Z (molecules per unit cell)4
Density (calculated)1.34 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.125
Goodness-of-fit on F²1.05

This table is for illustrative purposes and does not represent actual data for this compound.

Advanced Chromatographic Techniques in Naphthyridine Analysis

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of naphthyridine compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are among the most powerful and versatile methods used.

High-Performance Liquid Chromatography (HPLC) is widely employed to determine the purity of a sample and to separate components in a mixture. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A detector, often a UV-Vis spectrophotometer, is used to detect the components as they elute from the column, generating a chromatogram. The retention time, the time it takes for a specific compound to travel through the column, is a characteristic feature used for identification. For naphthyridine derivatives, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common approach.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a column with a gaseous mobile phase (carrier gas). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC is often coupled with a mass spectrometer (GC-MS), which provides structural information on the separated components, making it a powerful tool for identification. The analysis of complex product mixtures from reactions, such as lignin (B12514952) depolymerization, often utilizes GC-MS to identify various aromatic compounds. researchgate.net

While specific chromatographic conditions for this compound are not detailed in the available literature, the following table illustrates typical parameters that would be defined for an HPLC method.

Table 2: Illustrative HPLC Method Parameters for a Naphthyridine Compound

ParameterExample Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% TFA
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Column Temperature30 °C
Retention Time5.8 min

This table is for illustrative purposes and does not represent actual data for this compound.

Thermal Analysis Techniques (e.g., TGA/DTA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. ptfarm.plrsc.org Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly valuable in characterizing naphthyridine compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com This technique is used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of volatile components or residue. For example, TGA of some anthracenedicarboximide derivatives, another class of nitrogen-containing heterocyclic compounds, showed decomposition temperatures above 300 °C, indicating high thermal stability. ptfarm.pl

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. rsc.org DTA detects thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), which can be endothermic (heat absorbing) or exothermic (heat releasing). The combination of TGA and DTA provides a comprehensive thermal profile of a compound. For instance, the DTA curve of glibenclamide, a pharmaceutical compound, shows a sharp endothermic peak corresponding to its melting point, followed by peaks indicating decomposition.

Table 3: Illustrative Thermal Analysis Data for a Naphthyridine Compound

TechniqueObservationTemperature (°C)
DTAEndothermic Peak (Melting)150 - 155
TGAOnset of Decomposition (5% weight loss)> 300
TGAMajor Weight Loss Event300 - 450
TGAResidual Mass at 600 °C< 2%

This table is for illustrative purposes and does not represent actual data for this compound.

Surface and Elemental Analysis Methods (e.g., SEM, EDX, Elemental Mapping)

Surface and elemental analysis techniques provide information about the morphology, topography, and elemental composition of a solid sample.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its morphology. researchgate.net SEM can reveal details about particle size, shape, and surface texture.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. The electron beam in the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes the energy of these X-rays to identify the elements present in the sample and their relative abundance. This provides a qualitative and quantitative elemental analysis of the sample's surface.

Elemental Mapping is an extension of EDX analysis where the distribution of specific elements across the sample's surface is visualized. This is particularly useful for assessing the homogeneity of a sample or identifying the location of specific elements within a composite material.

While these techniques are more commonly applied to materials science, they can be used to characterize the crystalline habit and elemental purity of organic compounds like this compound.

Table 4: Illustrative EDX Elemental Analysis Data for a Naphthyridine Compound

ElementWeight % (Theoretical)Weight % (Experimental)
Carbon (C)64.6964.5
Hydrogen (H)5.92Not detected by EDX
Nitrogen (N)13.7213.6
Oxygen (O)15.6715.9

This table is for illustrative purposes and does not represent actual data for this compound. Hydrogen is typically not detectable by standard EDX analysis.

Computational and Theoretical Studies on Naphthyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For 1,6-naphthyridine (B1220473) systems, DFT calculations are instrumental in elucidating their fundamental electronic properties and predicting their reactivity.

Detailed research findings from DFT studies on naphthyridine derivatives reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. For instance, calculations on various substituted 1,6-naphthyridines have shown that the positions of the nitrogen atoms significantly influence the electron distribution across the bicyclic system. The nitrogen atoms act as electron sinks, creating regions of lower electron density on adjacent carbon atoms, which in turn dictates the sites susceptible to nucleophilic or electrophilic attack.

In the context of reaction mechanisms, DFT is employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathways, such as those in the synthesis of 1,6-naphthyridine derivatives. For example, in multi-component reactions leading to substituted 1,6-naphthyridines, DFT can help to elucidate the sequence of events, such as condensation, cyclization, and aromatization steps, by calculating the activation energies for each proposed step. researchgate.net The study of reaction mechanisms for the formation of complex 1,6-naphthyridine derivatives has been facilitated by these computational approaches. researchgate.net

For "3-(Dimethoxymethyl)-1,6-naphthyridine," a DFT analysis would likely show that the dimethoxymethyl group at the C3 position influences the electronic properties of the parent 1,6-naphthyridine core. The oxygen atoms in the dimethoxymethyl group, with their lone pairs of electrons, can participate in resonance or inductive effects, thereby modulating the electron density distribution and the reactivity of the molecule.

Molecular Modeling and Pharmacophore Development for Naphthyridine Analogues

Molecular modeling encompasses a range of computational techniques used to model and predict the behavior of molecules. In the field of medicinal chemistry, it is a cornerstone for the development of new therapeutic agents. For naphthyridine analogues, molecular modeling is crucial for designing compounds that can selectively bind to biological targets.

Pharmacophore modeling, a key aspect of molecular modeling, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Studies on various naphthyridine derivatives have successfully used this approach to design potent inhibitors for a range of biological targets, including kinases and viruses. rsc.orgnih.gov For example, in the development of human cytomegalovirus (HCMV) inhibitors, molecular modeling has been used to understand the conformational requirements for the activity of substituted 1,6-naphthyridines. nih.govresearchgate.net

The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the naphthyridine derivatives.

Alignment: Superimposing a set of active molecules to identify common chemical features.

Pharmacophore Generation: Creating a 3D model that represents these common features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

For "this compound," a pharmacophore model could be developed to explore its potential interactions with a specific biological target. The dimethoxymethyl group could serve as a hydrogen bond acceptor or a sterically important feature within a binding pocket.

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are widely used to predict the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These predictions are invaluable for the identification and characterization of newly synthesized compounds and for the interpretation of experimental data.

For 1,6-naphthyridine derivatives, theoretical calculations of spectroscopic properties have been shown to be in good agreement with experimental observations. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy, aiding in the structural elucidation of complex naphthyridine derivatives.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be predicted, providing a theoretical infrared spectrum that can be compared with experimental data to confirm the presence of specific bonds and functional groups.

UV-Vis Spectroscopy: The electronic transitions and the corresponding absorption wavelengths can be calculated using time-dependent DFT (TD-DFT), which helps in understanding the photophysical properties of these compounds. rsc.orgmdpi.com

For "this compound," quantum chemical calculations would predict a characteristic set of spectroscopic data. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the naphthyridine core and the methoxy (B1213986) and methine protons of the substituent. The ¹³C NMR would similarly provide a unique fingerprint. The IR spectrum would likely show characteristic C-O stretching vibrations from the dimethoxymethyl group.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For substituted 1,6-naphthyridines, conformational analysis is crucial, especially for those with flexible side chains. Computational methods can be used to identify the most stable conformations (global and local minima on the potential energy surface) and to determine the energy barriers between them. This is particularly important in drug design, where the bioactive conformation that binds to a receptor may not be the lowest energy conformation in solution. Studies on substituted 1,6-naphthyridines as antiviral agents have highlighted the importance of intramolecular hydrogen bonds in maintaining the active conformation. nih.govresearchgate.net

Stereochemical prediction is also a key aspect, especially when chiral centers are present or can be formed during a reaction. While "this compound" itself is not chiral, understanding the stereochemical outcomes of reactions involving this scaffold is vital.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is fundamental to controlling its outcome and optimizing reaction conditions. Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing transition states.

By mapping the potential energy surface, chemists can follow the geometric and energetic changes as reactants are converted into products. The highest point on the lowest energy path between a reactant and a product is the transition state, and its energy determines the activation energy of the reaction.

For the synthesis of 1,6-naphthyridine derivatives, computational studies can be used to:

Compare different possible reaction mechanisms (e.g., concerted vs. stepwise).

Identify the rate-determining step of a reaction sequence.

Explain the observed regioselectivity and stereoselectivity.

Predict the effect of catalysts and substituents on the reaction rate.

For example, the synthesis of 1,6-naphthyridin-2,5-diones through a three-component reaction has been proposed to proceed via a Knoevenagel condensation, Michael addition, and cyclization sequence, a mechanism that can be investigated in detail using computational methods. researchgate.net

Electronic Property Calculations (e.g., HOMO-LUMO energies)

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to its chemical reactivity and photophysical behavior. The HOMO-LUMO gap (the energy difference between these two orbitals) is a particularly important descriptor.

Reactivity: A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy is related to the ability to accept electrons (electrophilicity).

Spectroscopy: The HOMO-LUMO gap is often correlated with the wavelength of the lowest energy electronic transition in the UV-Vis spectrum. nih.gov

For 1,6-naphthyridine and its derivatives, DFT calculations can provide accurate values for the HOMO and LUMO energies. The introduction of substituents can significantly alter these energies. Electron-donating groups will generally raise the HOMO energy, while electron-withdrawing groups will lower the LUMO energy, both leading to a smaller HOMO-LUMO gap. nankai.edu.cn

For "this compound," the dimethoxymethyl group, being weakly electron-donating or neutral in its inductive effect, would be expected to have a modest impact on the HOMO and LUMO energies of the parent 1,6-naphthyridine core. A hypothetical table of calculated electronic properties for a series of 3-substituted 1,6-naphthyridines is presented below to illustrate the expected trends.

Compound (1,6-Naphthyridine Derivative)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
1,6-Naphthyridine (unsubstituted)-6.5-1.25.3
3-Amino-1,6-naphthyridine-5.8-1.14.7
3-Nitro-1,6-naphthyridine-7.2-2.54.7
3-Formyl-1,6-naphthyridine-6.8-2.04.8
This compound-6.4-1.35.1

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trends based on the electronic nature of the substituents. Actual values would require specific DFT calculations.

Advanced Research Applications and Strategic Utility of 3 Dimethoxymethyl 1,6 Naphthyridine

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The unique structural features of 3-(Dimethoxymethyl)-1,6-naphthyridine make it a valuable precursor in the synthesis of more complex molecules. The dimethoxymethyl group can be readily converted into other functional groups, providing a handle for further chemical modifications.

Precursor for Diverse Heterocyclic Scaffolds and Frameworks

The 1,6-naphthyridine (B1220473) nucleus is a foundational component for the construction of a variety of fused heterocyclic systems. nih.gov The reactivity of the 1,6-naphthyridine core allows for its elaboration into more complex polycyclic structures. For instance, the synthesis of benzo[b] researchgate.netmdpi.comnaphthyridine derivatives has been achieved through methods like the Pfitzinger reaction, starting from appropriate precursors. mdpi.com The presence of the dimethoxymethyl group at the 3-position of the 1,6-naphthyridine ring in this compound offers a strategic point for annulation reactions, enabling the construction of novel heterocyclic frameworks with potential applications in materials science and medicinal chemistry. The synthesis of various substituted 1,6-naphthyridines has been accomplished through different synthetic routes, highlighting the adaptability of this scaffold. researchgate.net

Building Block for Multifunctional Compounds

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of larger, more complex compounds. researchgate.net this compound serves as a key building block for creating multifunctional compounds. The naphthyridine portion of the molecule provides a rigid, planar scaffold that can be functionalized, while the dimethoxymethyl group can be transformed to introduce other chemical moieties. This allows for the systematic construction of molecules with tailored properties, such as specific biological activities or unique photophysical characteristics. For example, the synthesis of isoaaptamine, a marine alkaloid with protein kinase C inhibitory activity, involved the use of a quinolone intermediate that was cyclized to form the benzo[de] researchgate.netmdpi.comnaphthyridine core. nih.gov This demonstrates how naphthyridine-containing fragments can be integral to the synthesis of biologically active natural products and their analogues.

Intermediate in Pharmaceutical Synthesis Research

The 1,6-naphthyridine scaffold is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. Derivatives of 1,6-naphthyridine have been investigated for a range of therapeutic applications. Notably, a class of 1,6-naphthyridines was discovered to be potent and selective inhibitors of human cytomegalovirus (HCMV), a significant pathogen, particularly in immunocompromised individuals. nih.gov The synthesis of these antiviral agents underscores the importance of functionalized 1,6-naphthyridine intermediates. While the direct use of this compound in the synthesis of these specific antiviral compounds is not explicitly detailed in the provided information, its role as a versatile intermediate makes it a valuable tool for researchers exploring new pharmaceutical agents based on the 1,6-naphthyridine framework. The ability to modify the dimethoxymethyl group allows for the introduction of various substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.

Development of Fluorescent Probes and Luminescent Materials based on Naphthyridine Core

The inherent photophysical properties of aromatic heterocyclic systems like naphthyridines make them attractive candidates for the development of fluorescent probes and luminescent materials. The planar structure and the presence of nitrogen atoms in the naphthyridine ring can lead to interesting electronic transitions and emission properties.

Highly selective and sensitive 2,7-naphthyridine-based chemosensors have been developed for the detection of metal ions like Ni²⁺ in aqueous media. researchgate.net These sensors exhibit a distinct color change and a "turn-off" fluorescence response upon binding to the target ion. While this example pertains to the 2,7-naphthyridine (B1199556) isomer, the underlying principles of designing fluorescent probes can be applied to other naphthyridine scaffolds, including 1,6-naphthyridine. The functionalization of the 1,6-naphthyridine core, potentially starting from an intermediate like this compound, could allow for the tuning of its photophysical properties and the introduction of specific recognition elements for the development of novel sensors and luminescent materials.

Naphthyridine Scaffolds in Chemical Biology Research

Chemical biology utilizes chemical tools to study and manipulate biological systems. The unique structural and electronic properties of naphthyridine derivatives make them valuable scaffolds for designing molecules that can interact with biological macromolecules like nucleic acids and proteins.

Design of Nucleoside Analogues for Investigating Nucleic Acids and Enzyme Binding Sites

Nucleoside analogues are modified versions of the natural building blocks of DNA and RNA. They are widely used as therapeutic agents and as probes to study the structure and function of nucleic acids and the enzymes that interact with them. mdpi.com The planar, aromatic nature of the naphthyridine ring system allows it to mimic natural nucleobases and intercalate into the DNA double helix or bind to specific sites on enzymes.

Research has shown that naphthyridine derivatives can bind strongly to specific bases in DNA. For instance, 2-acetylamino-7-methyl-1,8-naphthyridine has been demonstrated to bind with high affinity and specificity to a guanine (B1146940) base located opposite an abasic site in a DNA duplex. nih.gov This interaction is driven by the formation of hydrogen bonds between the ligand and the nucleobase. This ability to selectively recognize and bind to specific DNA structures is crucial for the development of probes for detecting single-nucleotide polymorphisms (SNPs) and for the design of drugs that target specific DNA sequences.

Applications in Materials Science Research

Naphthyridine derivatives are being actively investigated for their potential in materials science, particularly in the field of organic electronics. acs.org Their inherent electronic properties make them suitable candidates for use in Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives, another class of polycyclic aromatic compounds, have been widely used in OLEDs as emitting materials and charge transporters, setting a precedent for the use of rigid aromatic scaffolds. rsc.org

Recent research has focused on designing emitters for OLEDs that exhibit thermally activated delayed fluorescence (TADF). In one study, four emitters based on a 1,8-naphthyridine (B1210474) acceptor unit were synthesized and shown to have excellent TADF properties. acs.org A green TADF OLED incorporating one of these derivatives, 10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine, achieved a record-high power efficiency for naphthyridine-based emitters. acs.org This high performance was attributed to the molecule's high photoluminescence quantum yield, efficient TADF mechanism, and a favorable horizontal molecular orientation which enhances light outcoupling. acs.org Similarly, naphthalimide derivatives, which share structural similarities, have been developed as green and blue emitters in OLED devices. nih.govusp.br

Table 2: Performance of a Naphthyridine-Based Green TADF OLED

ParameterValueReference
Emitter Compound10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazine acs.org
Maximum External Quantum Efficiency (EQE)16.4% acs.org
Maximum Current Efficiency58.6 cd/A acs.org
Maximum Power Efficiency57.1 lm/W acs.org
CIE Coordinates(0.368, 0.569) acs.org

The 1,6-naphthyridine framework, as found in this compound, serves as a crucial starting point for the synthesis of more complex, high-value specialty chemicals. The reactivity of the naphthyridine ring system allows for the construction of elaborate polycyclic and heterocyclic structures with specific functions. mdpi.com

Coordination Chemistry and Ligand Design using Naphthyridine Derivatives

The nitrogen atoms within the naphthyridine rings make these molecules excellent ligands for coordinating with metal ions. The rigid structure and well-defined geometry of the naphthyridine scaffold are highly advantageous for designing specific coordination environments around a metal center. This has led to extensive research into their use in coordination chemistry and the design of novel ligands for catalysis and materials science. acs.orgacs.org

Researchers have synthesized a variety of bidentate and tridentate ligands by functionalizing the 1,5-naphthyridine (B1222797) core. acs.org These ligands have been used to prepare heteroleptic mono- and dinuclear Ruthenium(II) complexes. acs.org The design of chelating bis(carbene) ligands is a significant area of development, aimed at enhancing the kinetic stability of transition metal catalysts. acs.org A recently developed naphthyridine-bis(carbene) (NBC) ligand was shown to stabilize mononuclear, trigonal planar complexes of Copper(I) and Silver(I), showcasing how the rigid backbone can enforce a specific coordination geometry. acs.org The ability of dinuclear metal complexes to facilitate unique reactivity through the cooperation of two close metal centers is another area of intense study, with unsymmetrical naphthyridine-based ligands being designed for this purpose. researchgate.net

Utility in Exploring Novel Synthetic Methodologies and Reaction Discovery

The naphthyridine scaffold is not only a target for synthesis but also a tool for discovering and refining novel synthetic reactions. The construction of the naphthyridine ring system itself has been achieved through various methods, including the Friedländer condensation, cascade reactions, and intramolecular cyclizations. benthamdirect.comacs.orgresearchgate.net

For instance, an efficient cascade reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with enaminones has been developed to produce functionalized 1,8-naphthyridine derivatives. acs.org The Friedländer condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with compounds containing a reactive methylene (B1212753) group has been used to furnish novel benzo[3,4-h] acs.orgacs.orgnaphthyridine derivatives. researchgate.net The synthesis of benzo[b] acs.orgacs.orgnaphthyridines often relies on ring-closing methods analogous to those used in quinoline (B57606) synthesis. mdpi.com The development of these synthetic strategies expands the toolkit of organic chemists and provides access to a wider range of complex heterocyclic compounds for various applications. researchgate.net

Research on Naphthyridine Derivatives as Corrosion Inhibitors

Naphthyridine derivatives have emerged as effective corrosion inhibitors for various metals and alloys in acidic environments. acs.orgresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and pi-bonds, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive agents. acs.org

Studies have shown that novel 1,6-naphthyridine derivatives can effectively inhibit the corrosion of 316L stainless steel in a 20% HCl solution. researchgate.net Electrochemical analysis revealed these compounds to be mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. acs.orgresearchgate.net One derivative, (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile, exhibited a maximum inhibition efficiency of 83.7% at a concentration of 40 ppm. researchgate.net

Similarly, other naphthyridine derivatives have demonstrated high inhibition efficiencies for mild steel in 1 M HCl, with some achieving over 98% effectiveness. acs.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. acs.orgtaylorfrancis.com The presence of electron-donating groups on the naphthyridine skeleton, such as methoxy (B1213986) (–OCH3) or methyl (–CH3) groups, has been shown to enhance the corrosion inhibition efficiency. acs.org

Table 3: Corrosion Inhibition Efficiency of Naphthyridine Derivatives

InhibitorMetal/AlloyCorrosive MediumMax. Inhibition Efficiency (%)Reference
5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] acs.orgacs.orgnaphthyridine-4-carbonitrileMild Steel1 M HCl98.09 acs.org
5-amino-9-hydroxy-2-(p-tolyl)chromeno[4,3,2-de] acs.orgacs.orgnaphthyridine-4-carbonitrileMild Steel1 M HCl96.66 acs.org
5-amino-9-hydroxy-2-phenylchromeno[4,3,2-de] acs.orgacs.orgnaphthyridine-4-carbonitrileMild Steel1 M HCl94.28 acs.org
(E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile316L Stainless Steel20% HCl83.7 researchgate.net

Q & A

Q. What are the established synthetic strategies for 1,6-naphthyridine derivatives, and how can they be adapted for 3-(dimethoxymethyl)-1,6-naphthyridine?

  • Methodological Answer : Synthesis of 1,6-naphthyridine derivatives typically involves multicomponent reactions (MCRs) or condensation of aminopyridines with aldehydes/ketones. For example, Li et al. used a one-pot condensation of 4-aminopyridinones, aromatic aldehydes, and dimedone in aqueous media to synthesize 1,6-naphthyridines . Adapting this for this compound would require substituting the aldehyde with a dimethoxymethyl-containing precursor. Microwave-assisted methods (e.g., as in ) could optimize reaction efficiency by reducing side products .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical. The dimethoxymethyl group’s protons (~3.3–3.5 ppm for OCH3_3) and quaternary carbon signals (~100–110 ppm) can distinguish substitution patterns. X-ray crystallography (as in ) provides definitive regiochemical confirmation . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in 1,6-naphthyridine derivatives?

  • Methodological Answer : Antiviral activity against HSV-1 or cytomegalovirus can be assessed via plaque reduction assays (e.g., EC50_{50} determination) as described for structurally similar 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines . Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) is standard for antitumor potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer : Kinetic studies using Design of Experiments (DoE) can identify optimal temperature, solvent, and catalyst combinations. For example, microwave irradiation (e.g., 100–150°C, 20–30 min) reduces reaction times and improves yields compared to traditional reflux . Solvent polarity (e.g., ethanol vs. DMF) and acid/base additives (e.g., Et3_3N) may stabilize intermediates .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with e-pharmacophore models (e.g., based on 3-phosphoinositide-dependent kinase-1) can prioritize targets . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties influencing interactions, such as the electron-withdrawing effect of the dimethoxymethyl group .

Q. How can solubility and stability challenges of this compound in aqueous media be addressed?

  • Methodological Answer : Co-solvent systems (e.g., DMSO/PBS) or micellar encapsulation (using PEG or cyclodextrins) enhance solubility. Stability under physiological pH (4–8) and temperature (37°C) should be monitored via HPLC-UV over 24–72 hours . For catalytic applications, immobilization on solid acid supports (e.g., C-SO3_3H) improves recyclability .

Q. What strategies resolve contradictions in biological activity data between structurally similar 1,6-naphthyridine derivatives?

  • Methodological Answer : Meta-analysis of structure-activity relationship (SAR) studies identifies critical substituents. For example, antiviral activity in 3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridines correlates with electron-deficient rings, while bulky groups reduce efficacy . Comparative molecular field analysis (CoMFA) or Free-Wilson models quantify substituent contributions .

Q. How can regioselective functionalization of the 1,6-naphthyridine core be achieved for derivatives like this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPLi at low temperatures (–78°C) enables selective substitution at the 3-position . Transition-metal catalysis (e.g., Pd/Cu for cross-coupling) modifies positions 2 and 4, as demonstrated in benzo[b][1,6]naphthyridine syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.